molecular formula C10H10ClNO4 B15332569 Ethyl 5-chloro-4-methyl-2-nitrobenzoate

Ethyl 5-chloro-4-methyl-2-nitrobenzoate

Cat. No.: B15332569
M. Wt: 243.64 g/mol
InChI Key: BZBCUTGBZLUWRP-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-4-methyl-2-nitrobenzoate is an organic compound with the molecular formula C10H10ClNO4. It is a derivative of benzoic acid, featuring a nitro group, a chlorine atom, and an ethyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chloro-4-methyl-2-nitrobenzoate typically involves the nitration of 5-chloro-4-methylbenzoic acid followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then esterified using ethanol in the presence of an acid catalyst such as sulfuric acid to yield the ethyl ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for nitration and esterification, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chlorine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide for hydroxyl substitution, sodium methoxide for methoxy substitution.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products:

    Reduction: Ethyl 5-chloro-4-methyl-2-aminobenzoate.

    Substitution: Ethyl 5-hydroxy-4-methyl-2-nitrobenzoate (with hydroxide), Ethyl 5-methoxy-4-methyl-2-nitrobenzoate (with methoxide).

    Hydrolysis: 5-chloro-4-methyl-2-nitrobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 5-chloro-4-methyl-2-nitrobenzoate is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-4-methyl-2-nitrobenzoate depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The ester group can be hydrolyzed to release the active carboxylic acid, which can participate in various biochemical pathways. The chlorine atom can be involved in substitution reactions, altering the compound’s interaction with molecular targets.

Comparison with Similar Compounds

Ethyl 5-chloro-4-methyl-2-nitrobenzoate can be compared with similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 5-chloro-2-nitrobenzoate: Lacks the methyl group at the 4-position.

    Ethyl 4-chloro-2-nitrobenzoate: Chlorine atom is at the 4-position instead of the 5-position.

Properties

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

IUPAC Name

ethyl 5-chloro-4-methyl-2-nitrobenzoate

InChI

InChI=1S/C10H10ClNO4/c1-3-16-10(13)7-5-8(11)6(2)4-9(7)12(14)15/h4-5H,3H2,1-2H3

InChI Key

BZBCUTGBZLUWRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)Cl)C)[N+](=O)[O-]

Origin of Product

United States

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